- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor, Journal of Medicinal Chemistry, 2007, 50(7), 1584-1597
Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide
- AX8163853
- Y6586
- N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)
- SCHEMBL257797
- C77216
- 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester
- MFCD14706697
- CS-0153856
- DA-40378
- DS-12803
- DTXSID50583111
- C19H22BNO3
- 935660-75-6
- AKOS015919115
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
-
- MDL: MFCD14706697
- Inchi: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
- InChI Key: BRERQYZGASSZJR-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1
Computed Properties
- Exact Mass: 323.1692737g/mol
- Monoisotopic Mass: 323.1692737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6
Experimental Properties
- Density: 1.13
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225263-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 250mg |
£53.00 | 2022-02-28 | |
| Fluorochem | 225263-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 1g |
£129.00 | 2022-02-28 | |
| TRC | N072195-50mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 50mg |
$ 110.00 | 2022-06-03 | ||
| TRC | N072195-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 100mg |
$ 180.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74020-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 250mg |
¥406.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74020-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 1g |
¥966.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74020-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 100mg |
¥206.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH293-50mg |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95+% | 50mg |
183.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH293-250mg |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95+% | 250mg |
693CNY | 2021-05-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 100mg |
¥84.0 | 2024-04-17 |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Production Method
Production Method 1
Production Method 2
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726
Production Method 3
- Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3, Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111
Production Method 4
- Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
Production Method 5
- Electrochemical Radical Borylation of Aryl Iodides, Chinese Journal of Chemistry, 2019, 37(4), 347-351
Production Method 6
1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
- A process for the preparation of niraparib, World Intellectual Property Organization, , ,
Production Method 7
- Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles, Chemistry - A European Journal, 2016, 22(52), 18752-18755
Production Method 8
- Preparation of arylboronates as inhibitors of fatty acid amide hydrolase, World Intellectual Property Organization, , ,
Production Method 9
- Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical properties, Journal of Porphyrins and Phthalocyanines, 2021, 25, 724-733
Production Method 10
- Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation, Organic Letters, 2020, 22(3), 879-883
Production Method 11
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt
- para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis, Journal of the American Chemical Society, 2016, 138(44), 14699-14704
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials
- 2,3-Dimethylbutane-2,3-diol
- p-(Benzoylamino)benzoic Acid
- N-(4-iodophenyl)Benzamide
- Benzamide
- Benzoic acid
- Bis(pinacolato)diborane
- Benzoyl chloride
- 4-Aminophenylboronic acid pinacol ester
- 4-Benzamidophenylboronic acid
- 1-(Tosyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzene
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Suppliers
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Professional Introduction to N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (CAS No. 935660-75-6)
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 935660-75-6, is characterized by its intricate molecular structure, which includes a benzamide moiety linked to a phenyl ring substituted with a boron-containing group. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group makes this compound particularly interesting for its potential applications in cross-coupling reactions and medicinal chemistry.
The benzamide functional group is well-known for its role in various pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. In particular, benzamides have been widely studied for their anti-inflammatory, analgesic, and anticancer properties. The introduction of the boron-containing group in N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide enhances its utility in synthetic chemistry, enabling it to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are pivotal in the construction of complex organic molecules and have been extensively employed in the synthesis of novel drug candidates.
Recent advancements in the field of medicinal chemistry have highlighted the importance of boron-containing compounds in drug development. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is particularly valuable because it provides a stable and reactive handle for further chemical modifications. This reactivity has been exploited in the design of targeted therapeutics that can selectively interact with specific biological pathways. For instance, studies have demonstrated that boronate esters derived from this compound can exhibit potent inhibitory effects on enzymes involved in cancer progression.
The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the boronate group necessitates careful handling to ensure high yields and purity. Modern synthetic techniques, including flow chemistry and automated purification systems, have greatly improved the efficiency of these processes. These advancements not only enhance the scalability of production but also minimize waste generation.
In addition to its synthetic utility, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide has shown promise in preclinical studies as a lead compound for drug discovery. Researchers have explored its potential as an inhibitor of kinases and other enzymes implicated in various diseases. The phenyl ring substituent is particularly noteworthy as it can be modified to optimize binding affinity and selectivity. By leveraging computational methods such as molecular docking and structure-based drug design (SBDD), scientists can predict how different structural variations will interact with biological targets.
The integration of computational chemistry with experimental approaches has revolutionized the way new drugs are discovered and developed. N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl)phenyl]benzamide serves as a prime example of how theoretical calculations can guide synthetic efforts and accelerate the identification of promising candidates. For instance,molecular dynamics simulations have been used to study the conformational flexibility of this compound,which provides insights into its binding mode and potential side effects。
The pharmaceutical industry continues to invest heavily in research aimed at developing novel therapeutic agents based on boron-containing compounds。The versatility of N-[ ] makes it an attractive scaffold for designing molecules with tailored biological activities。Future studies may explore its use in combination therapies,where it could be paired with other drugs to enhance efficacy or reduce resistance。The growing body of evidence supporting the therapeutic potential of this class of compounds underscores their importance as next-generation drug candidates。
As our understanding of complex biological systems evolves,so too does our ability to design molecules that can modulate these systems effectively。N-[ ] represents just one example of how innovative chemical approaches can lead to breakthroughs in medicine。By continuing to explore its properties and applications,scientists hope to unlock new possibilities for treating a wide range of diseases。
935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide) Related Products
- 214360-57-3(N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)